

# Application Notes and Protocols for GIV3727

## Calcium Imaging Assay with HEK293 Cells

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### Compound of Interest

Compound Name: GIV3727

Cat. No.: B1663558

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## Introduction

**GIV3727** is a small molecule antagonist of the human bitter taste receptor, hTAS2R31, and several other related taste receptors.[1][2] It is a valuable tool for studying the function of these receptors and for the development of taste modulators in the food and pharmaceutical industries.[1][3] **GIV3727** has been shown to effectively inhibit the bitter taste associated with artificial sweeteners like acesulfame K and saccharin by blocking their activation of hTAS2R31.[1][4] This application note provides a detailed protocol for a calcium imaging assay using HEK293 cells to characterize the inhibitory activity of **GIV3727**.

Calcium imaging is a widely used method to study G protein-coupled receptor (GPCR) activation.[5] hTAS2R bitter taste receptors, when expressed in HEK293 cells along with a promiscuous G protein subunit such as Gα16-gust44, can couple to the phospholipase C (PLC) pathway.[6] Activation of this pathway leads to an increase in intracellular calcium ( $[Ca^{2+}]_i$ ), which can be detected using fluorescent calcium indicators like Fluo-4 AM.[6][7] This assay allows for the quantitative measurement of receptor activation by agonists and the inhibitory effects of antagonists like **GIV3727**.

## Data Presentation

The following tables summarize key quantitative data for the **GIV3727** calcium imaging assay.

Table 1: **GIV3727** Inhibitory Activity against hTAS2R31 Agonists

Agonist	GIV3727 IC <sub>50</sub> (μM)
Acesulfame K	6.4 ± 2.4
Saccharin	7.9 ± 6.1

Data represents the half-maximal inhibitory concentration of **GIV3727** against agonist-induced calcium response in HEK293 cells stably expressing hTAS2R31.

Table 2: Recommended Reagent Concentrations

Reagent	Stock Concentration	Working Concentration	Purpose
GIV3727	10 mM in DMSO	0.1 - 100 μM	Antagonist
Acesulfame K	1 M in Assay Buffer	1 - 10 mM	Agonist
Saccharin	1 M in Assay Buffer	1 - 10 mM	Agonist
Fluo-4 AM	1 mM in DMSO	2 - 5 μM	Calcium Indicator
Probenecid	250 mM in Assay Buffer	2.5 mM	Prevents dye leakage

## Signaling Pathway and Experimental Workflow

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## Experimental Protocols

This protocol is designed for a 96-well plate format and can be adapted for other formats.

## Materials and Reagents

- HEK293 cells (or a similar variant like HEK293T)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Plasmid DNA for hTAS2R31 and Gα16-gust44
- Transfection reagent (e.g., Lipofectamine® 2000 or PEI)
- Opti-MEM® I Reduced Serum Medium
- Phosphate-Buffered Saline (PBS)
- Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
- **GIV3727**
- Acesulfame Potassium (Acesulfame K)
- Sodium Saccharin
- Fluo-4 AM
- Probenecid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- 96-well black, clear-bottom cell culture plates
- Fluorescence plate reader with automated liquid handling (e.g., FLIPR®, FlexStation®)

## Protocol

### Day 1: Cell Seeding and Transfection

- Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- On the day of the experiment, seed the HEK293 cells into a 96-well black, clear-bottom plate at a density of 40,000 to 50,000 cells per well in 100 µL of complete growth medium.
- Incubate for 4-6 hours to allow cells to attach.
- Prepare the transfection complexes according to the manufacturer's protocol. For each well, co-transfect with plasmids encoding hTAS2R31 and Gα16-gust44.
- Add the transfection complex to the cells and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.

#### Day 2: Calcium Imaging Assay

- Prepare Solutions:
  - Assay Buffer: Prepare HBSS with 20 mM HEPES, pH 7.4.
  - Agonist Stock Solutions (1 M): Dissolve acesulfame K and saccharin in Assay Buffer.
  - **GIV3727** Stock Solution (10 mM): Dissolve **GIV3727** in DMSO.
  - Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in DMSO.
  - Probenecid Stock Solution (250 mM): Dissolve probenecid in Assay Buffer (may require gentle heating).
  - Loading Buffer: Prepare a 2X loading buffer by adding Fluo-4 AM to a final concentration of 4-10 µM and probenecid to a final concentration of 5 mM in Assay Buffer.
- Dye Loading:
  - Aspirate the growth medium from the cell plate.
  - Add 100 µL of Loading Buffer to each well.

- Incubate the plate at 37°C for 60 minutes in the dark.
- Cell Washing:
  - Gently aspirate the Loading Buffer.
  - Wash the cells twice with 100 µL of Assay Buffer, being careful not to dislodge the cells.
  - After the final wash, leave 100 µL of Assay Buffer in each well.
- Antagonist Addition:
  - Prepare serial dilutions of **GIV3727** in Assay Buffer.
  - Add the desired concentrations of **GIV3727** to the respective wells. For control wells, add Assay Buffer with the corresponding DMSO concentration.
  - Incubate the plate at room temperature for 10-15 minutes.
- Fluorescence Measurement:
  - Place the cell plate into the fluorescence plate reader.
  - Set the instrument to record fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
  - Establish a stable baseline fluorescence reading for 10-20 seconds.
  - Using the instrument's liquid handling capabilities, add the agonist (acesulfame K or saccharin) to the wells at the desired final concentration (e.g., EC<sub>80</sub>).
  - Continue recording the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.

#### Data Analysis

- The change in fluorescence ( $\Delta F$ ) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

- Normalize the response to the control wells (agonist only) to determine the percent inhibition for each concentration of **GIV3727**.
- Plot the percent inhibition against the log concentration of **GIV3727** and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Troubleshooting

- Low Signal:
  - Increase the concentration of Fluo-4 AM or the loading time.
  - Ensure the Assay Buffer contains calcium.
  - Optimize transfection efficiency.
- High Background:
  - Ensure thorough washing after dye loading.
  - Reduce the concentration of Fluo-4 AM.
- Cell Detachment:
  - Handle the plate gently during washing steps.
  - Consider using poly-D-lysine coated plates to improve cell adherence.
- No Response to Agonist:
  - Confirm successful transfection of both the receptor and G protein.
  - Verify the activity of the agonist.
  - Ensure the G protein used can couple to the PLC pathway.

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